NHE5 Isoform Selectivity: 80-Fold Discrimination Over NHE1 Versus Amiloride
UTX-143 demonstrates an 80-fold selectivity for NHE5 over NHE1, achieving an IC₅₀ of 3.11 µM against NHE5 while exhibiting minimal inhibition of NHE1 [1]. In contrast, the parent compound amiloride is a non-selective NHE inhibitor that potently blocks NHE1 (IC₅₀ ~0.8 µM), NHE2, and NHE3 with no meaningful isoform discrimination, leading to widespread off-target effects including diuresis and electrolyte imbalance [2]. This selectivity ratio is critical given that NHE1 is ubiquitously expressed across all tissues and its inhibition is responsible for the dose-limiting cardiovascular toxicity observed with non-selective NHE inhibitors in clinical oncology trials [3].
| Evidence Dimension | NHE5 vs NHE1 inhibitory selectivity |
|---|---|
| Target Compound Data | NHE5 IC₅₀ = 3.11 µM; NHE1 inhibition negligible at comparable concentrations |
| Comparator Or Baseline | Amiloride: NHE1 IC₅₀ ≈ 0.8 µM; NHE5 IC₅₀ not reported separately due to pan-inhibition |
| Quantified Difference | ~80-fold selectivity for NHE5 over NHE1 (UTX-143) vs no isoform selectivity (amiloride) |
| Conditions | In vitro NHE activity assays using NHE1- and NHE5-transfected PS120 fibroblasts |
Why This Matters
Procurement of a non-selective NHE inhibitor such as amiloride would compromise data interpretation in NHE5-specific mechanistic studies, whereas UTX-143 provides isoform discrimination essential for dissecting NHE5-specific contributions to cancer cell migration and invasion.
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- [2] Counillon L, Bouret Y, Marchiq I, Pouysségur J. Na+/H+ antiporter (NHE1) and lactate/H+ symporters (MCTs) in pH homeostasis and cancer metabolism. Biochim Biophys Acta. 2016;1863(10):2465-2480. View Source
- [3] Harguindey S, Arranz JL, Polo Orozco JD, Rauch C, Fais S, Cardone RA, Reshkin SJ. Cariporide and other novel NHE1 inhibitors: a new class of anti-cancer agents. Curr Pharm Des. 2013;19(4):609-623. View Source
